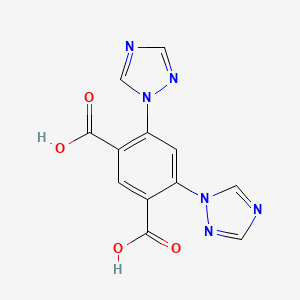
methyl 3-amino-5-chloro-4-hydroxybenzoate
描述
methyl 3-amino-5-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a chlorine atom at the 5-position, a hydroxyl group at the 4-position, and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-chloro-4-hydroxybenzoate typically involves multiple steps. One common method starts with the nitration of a p-halobenzoic acid to produce 3-nitro-4-halobenzoic acid. This intermediate is then subjected to a substitution reaction with an alkali metal hydroxide to replace the halogen with a hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid. Finally, the nitro group is reduced to an amino group, resulting in 3-amino-4-hydroxybenzoic acid . The methyl ester can be introduced through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
methyl 3-amino-5-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-5-chloro-4-oxo-benzoic acid methyl ester.
Reduction: Formation of 3-amino-5-chloro-4-hydroxy-benzoic acid methyl ester from nitro intermediates.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl 3-amino-5-chloro-4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-amino-5-chloro-4-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The amino and hydroxyl groups can form hydrogen bonds with biological targets, while the chlorine atom may influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
3-Amino-4-hydroxy-benzoic acid methyl ester: Lacks the chlorine atom at the 5-position.
5-Chloro-4-hydroxy-benzoic acid methyl ester: Lacks the amino group at the 3-position.
3-Amino-5-chloro-benzoic acid methyl ester: Lacks the hydroxyl group at the 4-position.
Uniqueness
methyl 3-amino-5-chloro-4-hydroxybenzoate is unique due to the presence of all three functional groups (amino, chloro, and hydroxyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 3-amino-5-chloro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPWKTOGTIRBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride](/img/structure/B8227285.png)
![6'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8227292.png)

![[(4-chlorophenyl)amino]urea](/img/structure/B8227301.png)








